Ethyl 3-[methyl(sulfamoyl)amino]propanoate
Description
Ethyl 3-[methyl(sulfamoyl)amino]propanoate is an ester derivative featuring a propanoate backbone substituted with a methyl(sulfamoyl)amino group at the third carbon. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of enzyme inhibitors or sulfonamide-based therapeutics . However, discrepancies exist in reported molecular lists its formula as "C4H10ClNO," which conflicts with the expected formula (C₇H₁₄N₂O₄S) based on structural analysis. Further verification is required to resolve this inconsistency.
Properties
IUPAC Name |
ethyl 3-[methyl(sulfamoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O4S/c1-3-12-6(9)4-5-8(2)13(7,10)11/h3-5H2,1-2H3,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEIQZQFHJDVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[methyl(sulfamoyl)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of ethyl 3-aminopropanoate attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include dichloromethane or acetonitrile, and the reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[methyl(sulfamoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Common Reactions
- Oxidation : The sulfonamide group can be oxidized to form sulfonic acids.
- Reduction : The ester group can be reduced to form corresponding alcohols.
- Substitution : The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Scientific Research Applications
Ethyl 3-[methyl(sulfamoyl)amino]propanoate has been investigated for various applications:
Chemistry
- Building Block : It serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
- Reagent : Utilized in various chemical processes due to its reactive sulfonamide group.
Biology
- Enzyme Inhibition : The compound is studied for its potential as an enzyme inhibitor. The sulfonamide group can mimic natural substrates or inhibitors, allowing it to bind effectively to enzyme active sites, thus disrupting biochemical pathways .
- Antioxidative Properties : Research indicates that derivatives of this compound may exhibit antioxidative effects, which are beneficial in reducing oxidative stress in biological systems .
Medicine
- Therapeutic Potential : this compound is being investigated for antimicrobial and anticancer activities. Its ability to inhibit specific enzymes may lead to therapeutic applications against various diseases .
- Drug Development : The compound is also explored in drug formulation studies, where its properties are assessed for compatibility with other pharmaceutical agents.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of ethyl 3-[methyl(sulfamoyl)amino]propanoate involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfamoyl vs. Thioester/Sulfonyl Groups
- Ethyl 3-(methylthio)propanoate (C₆H₁₂O₂S): Contains a methylthio (-S-CH₃) group instead of sulfamoyl. This thioester contributes to pineapple juice aroma and exhibits higher volatility but lower polarity compared to sulfamoyl derivatives .
- Ethyl 3-(methylsulfonyl)propanoate (C₆H₁₂O₄S): Features a methylsulfonyl (-SO₂-CH₃) group. The sulfone moiety enhances oxidative stability and polarity, making it suitable as a reactive intermediate in organic synthesis .
Aromatic and Heterocyclic Substitutions
- Ethyl 3-(2-furyl)propanoate (C₉H₁₂O₃): Substituted with a furan ring, this compound exhibits electron-withdrawing properties, influencing its reactivity in Diels-Alder reactions .
- Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate (C₁₁H₁₂ClN₂O₃): An aminopyridine derivative with demonstrated anticancer activity via inhibition of AIMP2-DX2, a cancer-associated splice variant .
Physicochemical Properties
*Note: Formula derived from structural analysis; reports conflicting data.
Structural Analogues in Patented Pharmaceuticals
- Dabigatran etexilate mesylate intermediates (): Ethyl 3-aminopropanoate derivatives serve as precursors in anticoagulant synthesis, underscoring the versatility of propanoate esters in medicinal chemistry .
- Perfluorinated sulfamoyl compounds (): While structurally distinct, these derivatives demonstrate the sulfamoyl group's adaptability in creating surfactants or fluorinated pharmaceuticals .
Key Research Findings
Polarity and Solubility : The sulfamoyl group significantly increases polarity, enhancing water solubility compared to methylthio or furyl substituents .
Synthetic Challenges : Introducing the sulfamoyl group requires precise control to avoid side reactions, as seen in plasma-mediated ester modifications () .
Biological Activity
Ethyl 3-[methyl(sulfamoyl)amino]propanoate, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an ester functional group with a sulfonamide moiety, which contributes to its reactivity and biological efficacy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₄N₂O₄S
- Functional Groups : Sulfonamide group (–SO₂NH₂) and ester group (–COO–)
The sulfonamide group is known for its ability to mimic natural substrates, allowing it to interact with various biological targets, particularly enzymes.
The biological activity of this compound primarily stems from its ability to inhibit enzymes through competitive inhibition. The sulfonamide group can resemble the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to antibacterial properties. The compound's mechanism can be summarized as follows:
- Enzyme Binding : The sulfonamide moiety binds to the active site of target enzymes.
- Inhibition of Pathways : By inhibiting enzyme activity, the compound disrupts metabolic pathways critical for cell survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to traditional sulfonamide antibiotics.
- Case Study : A study assessed the compound's efficacy against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that suggest potent antimicrobial activity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
- Research Findings : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of human cancer cell lines, including breast and colon cancer cells .
Comparative Analysis with Similar Compounds
A comparison with other sulfonamide derivatives highlights the unique properties of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition via sulfonamide mimicry |
| Sulfanilamide | Moderate | Low | Competitive inhibition of bacterial enzymes |
| Trimethoprim | High | Low | Inhibition of dihydrofolate reductase |
Research Applications
This compound is being explored for various applications in medicinal chemistry:
- Enzyme Inhibition Studies : Its potential as an enzyme inhibitor is being studied extensively, particularly in relation to antimicrobial drug development.
- Synthetic Intermediate : The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-[methyl(sulfamoyl)amino]propanoate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid are synthesized via nucleophilic substitution between 3-chloropropanoic acid and amines under basic conditions (e.g., aqueous or ethanol solvent) . Key variables include reagent stoichiometry, solvent polarity, and temperature control (e.g., reflux at 60–80°C). Side reactions, such as over-alkylation, can be mitigated by slow reagent addition and inert atmospheres.
Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR (e.g., δ = 12.07–172.93 ppm in DMSO-d6) confirm substituent positions and stereochemistry .
- IR Spectroscopy : Peaks at ~1709 cm (C=O) and ~1599 cm (C=N) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection assesses purity (>95% recommended for biological assays) .
Q. How is the biological activity of this compound evaluated in enzyme inhibition studies?
- Methodological Answer : Enzymatic assays (e.g., spectrophotometric or fluorometric methods) measure inhibition kinetics. For instance:
- IC Determination : Dose-response curves using substrate analogs (e.g., p-nitrophenyl derivatives) quantify inhibitory potency .
- Mechanistic Studies : Pre-incubation with the enzyme and competitive/non-competitive inhibition models (Lineweaver-Burk plots) clarify binding modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Contradictions often arise from differing experimental conditions. Strategies include:
- Standardized Protocols : Reproduce measurements under controlled humidity, temperature, and solvent systems (e.g., DMSO for solubility) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 1–3 months) identify decomposition pathways via LC-MS .
- Cross-Validation : Compare data with structurally similar esters (e.g., Ethyl 3-(methylsulfonyl)propanoate) to infer trends .
Q. What strategies optimize the regioselectivity of sulfamoyl group modifications in this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butoxycarbonyl (Boc) or benzyl groups during sulfamoyl functionalization .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in cross-coupling reactions .
- Computational Guidance : DFT calculations predict electrophilic/nucleophilic sites to guide synthetic design .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina use crystal structures of target proteins (e.g., carbonic anhydrase) to model binding poses .
- MD Simulations : GROMACS or AMBER assess dynamic stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Regression analyses correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives .
Safety and Compliance Considerations
- Handling Precautions : Use PPE (nitrile gloves, P95 respirators) to avoid inhalation/contact, as sulfamoyl derivatives may cause respiratory irritation (H335) or skin sensitization (H315) .
- Waste Disposal : Neutralize acidic/byproduct streams (e.g., with NaHCO) before disposal to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
